

Spectroscopic Data for 1-(2-Chlorophenyl)cyclobutanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2-Chlorophenyl)cyclobutanecarbonitrile
Cat. No.:	B1503410

[Get Quote](#)

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for **1-(2-Chlorophenyl)cyclobutanecarbonitrile**. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. In the absence of publicly available experimental spectra for this specific ortho-substituted isomer, this guide leverages advanced prediction methodologies and comparative data from analogous structures to provide a robust and scientifically grounded spectroscopic profile.

Introduction: The Structural Significance of 1-(2-Chlorophenyl)cyclobutanecarbonitrile

1-(2-Chlorophenyl)cyclobutanecarbonitrile, with the CAS Number 28049-59-4, is a molecule of interest in synthetic and medicinal chemistry.^{[1][2]} Its structure, featuring a cyclobutane ring attached to a chlorinated phenyl group and a nitrile moiety, presents a unique combination of steric and electronic properties. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This guide serves as a valuable resource by providing a detailed, albeit predicted, spectroscopic roadmap for this compound.

The molecular structure of **1-(2-Chlorophenyl)cyclobutanecarbonitrile** is presented below, with atom numbering used for the subsequent NMR analysis.

Figure 1: Molecular Structure of **1-(2-Chlorophenyl)cyclobutanecarbonitrile**

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of experimental spectra in public databases, the following ^1H and ^{13}C NMR data are predicted using advanced computational algorithms and analysis of structurally related compounds.[3][4][5] The predictions are based on established principles of chemical shifts and coupling constants, considering the electronic effects of the chloro and nitrile substituents and the steric environment of the cyclobutane ring.

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The ortho-substitution on the phenyl ring will lead to a complex splitting pattern for the aromatic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.50 - 7.45	m	1H	Ar-H
7.40 - 7.30	m	3H	Ar-H
2.90 - 2.80	m	2H	Cyclobutane-H
2.55 - 2.45	m	2H	Cyclobutane-H
2.20 - 2.05	m	2H	Cyclobutane-H

Interpretation of the Predicted ^1H NMR Spectrum:

- **Aromatic Region (δ 7.30-7.50):** The four protons on the 2-chlorophenyl group are expected to resonate in this downfield region. Due to the influence of the chloro substituent, the chemical shifts will be spread, and the coupling between them will likely result in complex multiplets (m). In monosubstituted benzenes like chlorobenzene, the aromatic protons often

appear as a complex multiplet due to similar chemical shifts and small long-range couplings.

[6][7][8][9]

- Aliphatic Region (δ 2.05-2.90): The six protons of the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns. They are divided into three groups of two protons each, corresponding to the two methylene groups adjacent to the quaternary carbon and the single methylene group opposite to it. The protons on the carbons adjacent to the phenyl and nitrile-bearing carbon will be deshielded and appear further downfield.

Predicted ^{13}C NMR Spectrum (125 MHz, CDCl_3)

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
140.5	Ar-C (quaternary)
134.0	Ar-C (C-Cl)
131.5	Ar-CH
130.0	Ar-CH
129.0	Ar-CH
127.5	Ar-CH
121.0	$\text{C}\equiv\text{N}$
45.0	C (quaternary)
35.0	CH_2 (cyclobutane)
16.0	CH_2 (cyclobutane)

Interpretation of the Predicted ^{13}C NMR Spectrum:

- Aromatic Carbons (δ 127.5-140.5): Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the chlorine atom (C-Cl) will be significantly influenced by the halogen's electronegativity and is predicted to be around 134.0 ppm. The quaternary

carbon of the phenyl ring attached to the cyclobutane is expected at approximately 140.5 ppm.

- Nitrile Carbon (δ ~121.0): The carbon of the nitrile group (C≡N) typically resonates in this region.[10]
- Quaternary Cyclobutane Carbon (δ ~45.0): The sp^3 -hybridized quaternary carbon of the cyclobutane ring, bonded to both the phenyl ring and the nitrile group, is predicted to have a chemical shift around 45.0 ppm.
- Cyclobutane Methylene Carbons (δ 16.0, 35.0): The three methylene carbons of the cyclobutane ring are not equivalent and are expected to show distinct signals. The two methylene groups adjacent to the quaternary carbon will have similar chemical shifts around 35.0 ppm, while the remaining methylene carbon will be more upfield at around 16.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **1-(2-Chlorophenyl)cyclobutanecarbonitrile** will be characterized by the vibrational frequencies of its key functional groups.

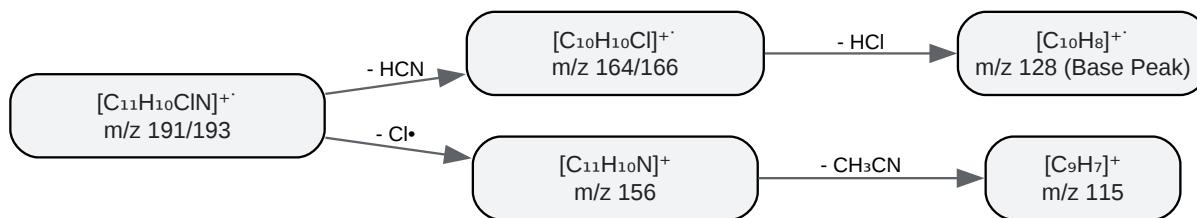
Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch
2230-2220	Medium, Sharp	C≡N stretch
1600-1450	Medium-Strong	Aromatic C=C stretch
~750	Strong	C-Cl stretch (Aromatic)

Interpretation of the IR Spectrum:

- C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2230-2220 cm⁻¹ for the nitrile group. The IR spectrum of benzonitrile shows a characteristic C≡N stretching vibration in this region.[2][11][12]

- Aromatic C-H and C=C Stretches: The presence of the benzene ring will give rise to aromatic C-H stretching vibrations above 3000 cm^{-1} and characteristic C=C stretching absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- Aliphatic C-H Stretches: The C-H stretching vibrations of the cyclobutane ring will appear in the $2980\text{-}2850\text{ cm}^{-1}$ range.
- C-Cl Stretch: A strong absorption band characteristic of the C-Cl bond in an aromatic compound is expected around 750 cm^{-1} . Organochlorine compounds typically exhibit strong C-Cl stretching vibrations in the fingerprint region of the IR spectrum.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Mass Spectrometry (MS)


The electron ionization (EI) mass spectrum of **1-(2-Chlorophenyl)cyclobutanecarbonitrile** is predicted to show a distinct molecular ion peak and characteristic fragmentation patterns.

m/z	Predicted Relative Intensity (%)	Assignment
191/193	60/20	$[\text{M}]^+$, $[\text{M}+2]^+$
164	40	$[\text{M} - \text{HCN}]^+$
156	30	$[\text{M} - \text{Cl}]^+$
128	100	$[\text{C}_{10}\text{H}_8]^+$
115	50	$[\text{C}_9\text{H}_7]^+$

Interpretation of the Mass Spectrum:

- Molecular Ion Peak ($[\text{M}]^+$): The molecular ion peak is expected at m/z 191, with a characteristic isotopic peak at m/z 193 ($[\text{M}+2]^+$) with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of one chlorine atom.[\[16\]](#)
- Major Fragmentation Pathways: The fragmentation of aromatic halogenated compounds is influenced by the stability of the aromatic ring.[\[1\]](#)[\[17\]](#)[\[18\]](#) The fragmentation of the cyclobutane ring often involves the loss of ethylene.[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Loss of HCN (m/z 164): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule.
- Loss of Chlorine (m/z 156): Cleavage of the C-Cl bond can lead to the formation of an ion at m/z 156.
- Formation of Naphthalene Cation Radical (m/z 128): A significant rearrangement followed by fragmentation could lead to the formation of the stable naphthalene cation radical, which is often a base peak in the mass spectra of similar compounds.
- Loss of Acetonitrile from the Phenylcyclobutane fragment (m/z 115): This would lead to the formation of the indene cation.

[Click to download full resolution via product page](#)

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocols

While this guide provides predicted data, the following section outlines the standard methodologies for acquiring experimental spectroscopic data for **1-(2-Chlorophenyl)cyclobutanecarbonitrile**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition

time of 3-4 seconds. Process the data with an exponential line broadening of 0.3 Hz.

- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 or 125 MHz. Use proton decoupling to obtain singlet peaks for all carbons. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization and Analysis: Use electron ionization (EI) at 70 eV. Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of **1-(2-Chlorophenyl)cyclobutanecarbonitrile**. By integrating computational predictions with data from analogous structures, we have constructed a reliable reference for the ^1H NMR, ^{13}C NMR, IR, and MS characteristics of this compound. This information is intended to aid researchers in the identification and characterization of this and related molecules, thereby supporting advancements in chemical synthesis and drug discovery. The provided protocols offer a standardized approach for the future experimental validation of these predicted data.

References

- LookChem. **1-(2-Chlorophenyl)cyclobutanecarbonitrile**. [\[Link\]](#)

- Journal of the Chemical Society, Dalton Transactions. Mass spectra of sila-cyclobutane and -cyclobutene derivatives. [\[Link\]](#)
- PMC - NIH. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [\[Link\]](#)
- NMRDB.org. Simulate and predict NMR spectra. [\[Link\]](#)
- PROSPRE. ^1H NMR Predictor. [\[Link\]](#)
- NMRDB.org. Predict ^1H proton NMR spectra. [\[Link\]](#)
- nmrshiftdb2. open nmr database on the web. [\[Link\]](#)
- ResearchGate. IR spectrum of benzonitrile in the range 500–4000 cm^{-1} . Computed.... [\[Link\]](#)
- Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [\[Link\]](#)
- Doc Brown's Chemistry. mass spectrum of cyclobutane C₄H₈ fragmentation pattern of m/z m/e ions for analysis and.... [\[Link\]](#)
- E3S Web of Conferences. The Organochlorine Pesticide Residues of *Mesona Chinensis* Benth by Near Infrared (NIR) Spectroscopy and Chemometrics. [\[Link\]](#)
- NIST WebBook. Benzonitrile. [\[Link\]](#)
- Reddit. Why does the actual ^1H NMR spectra peaks of chlorobenzene be so different to what theory predicts?. [\[Link\]](#)
- University of Massachusetts Boston. Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. [\[Link\]](#)
- Doc Brown's Chemistry. C₆H₅Cl chlorobenzene low high resolution ^1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1- ^1H nmr doc brown's advanced organic chemistry revision notes. [\[Link\]](#)

- HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855). [[Link](#)]
- PubMed. Determination of soil content in chlordcone (organochlorine pesticide) using near infrared reflectance spectroscopy (NIRS). [[Link](#)]
- CO Meeting Organizer. Use of near infrared reflectance spectroscopy (NIRS) for determining soil content in chlordcone (organochlorine pesticide). [[Link](#)]
- ResearchGate. Mass spectrometry of halogen-containing organic compounds. [[Link](#)]
- A-Level Chemistry. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. PROSPRE [prospre.ca]
- 5. Visualizer loader [nmrdb.org]
- 6. reddit.com [reddit.com]
- 7. Chlorobenzene(108-90-7) 1H NMR spectrum [chemicalbook.com]
- 8. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855) [hmdb.ca]
- 10. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 12. Benzonitrile [webbook.nist.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Determination of soil content in chlordecone (organochlorine pesticide) using near infrared reflectance spectroscopy (NIRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. collaborate.umb.edu [collaborate.umb.edu]
- To cite this document: BenchChem. [Spectroscopic Data for 1-(2-Chlorophenyl)cyclobutanecarbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1503410#spectroscopic-data-for-1-2-chlorophenyl-cyclobutanecarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com